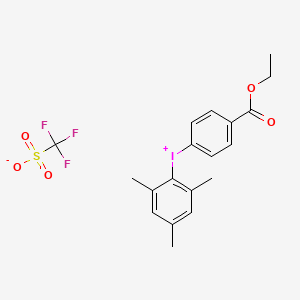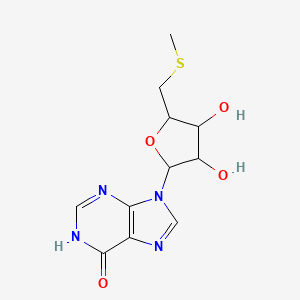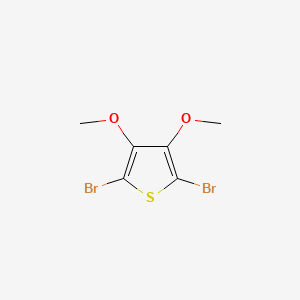
2,5-Dibromo-3,4-dimethoxythiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3,4-dimethoxythiophene is an organic compound with the molecular formula C6H6Br2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and methoxy groups on the thiophene ring makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-dimethoxythiophene typically involves the bromination of 3,4-dimethoxythiophene. This can be achieved by reacting 3,4-dimethoxythiophene with bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atoms in 2,5-Dibromo-3,4-dimethoxythiophene can be substituted with other nucleophiles. For example, reacting with a Grignard reagent can replace the bromine atoms with alkyl or aryl groups.
Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids under strong oxidative conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Grignard reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc, hydrochloric acid.
Major Products:
Substitution: Alkyl or aryl derivatives of thiophene.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 3,4-Dimethoxythiophene.
科学研究应用
2,5-Dibromo-3,4-dimethoxythiophene has several applications in scientific research:
Organic Electronics: It is used as a monomer in the synthesis of conductive polymers, which are essential in organic light-emitting diodes (OLEDs) and polymer field-effect transistors (FETs).
Material Science: The compound is used in the development of new materials with unique electronic properties, such as high conductivity and stability.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,5-Dibromo-3,4-dimethoxythiophene in various applications is primarily due to its ability to participate in π-conjugation. The methoxy groups donate electron density to the thiophene ring, enhancing its electronic properties.
相似化合物的比较
2,5-Dibromo-3,4-ethylenedioxythiophene: Similar in structure but with ethylenedioxy groups instead of methoxy groups.
3,4-Dimethoxythiophene: Lacks the bromine atoms and is used as a precursor in various chemical syntheses.
2,5-Dibromo-3,4-dinitrothiophene: Contains nitro groups instead of methoxy groups and is used in the synthesis of low band gap materials.
Uniqueness: 2,5-Dibromo-3,4-dimethoxythiophene is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and electronic properties. This makes it versatile for various chemical reactions and applications in material science and organic electronics.
属性
分子式 |
C6H6Br2O2S |
|---|---|
分子量 |
301.99 g/mol |
IUPAC 名称 |
2,5-dibromo-3,4-dimethoxythiophene |
InChI |
InChI=1S/C6H6Br2O2S/c1-9-3-4(10-2)6(8)11-5(3)7/h1-2H3 |
InChI 键 |
QMHRYWIPMADVNT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(SC(=C1OC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


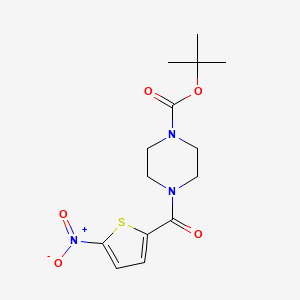
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
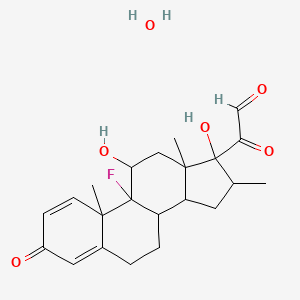
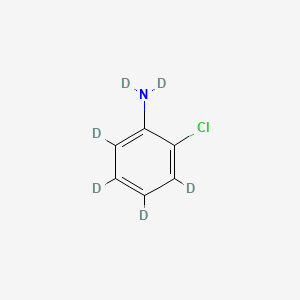
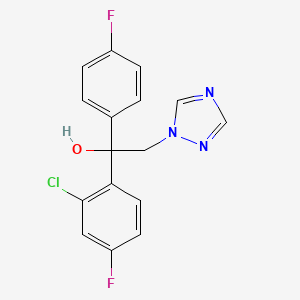
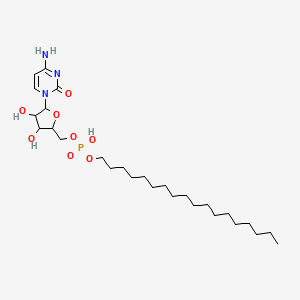

![17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)

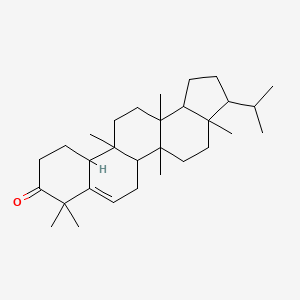
![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)
